molecular formula C20H23N3O3 B12292356 2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol

2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol

Cat. No.: B12292356
M. Wt: 353.4 g/mol
InChI Key: VFYVWEHNMHIWBD-UHFFFAOYSA-N
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Description

2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol is a cyclopentane derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its complex structure and reactivity, making it a valuable reactant in the preparation of carbocyclic nucleosides.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

2-azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C20H23N3O3/c21-23-22-20-17(14-25-12-15-7-3-1-4-8-15)19(11-18(20)24)26-13-16-9-5-2-6-10-16/h1-10,17-20,24H,11-14H2

InChI Key

VFYVWEHNMHIWBD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)N=[N+]=[N-])O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol involves several stepsThe reaction conditions typically involve the use of dichloromethane as a solvent, and the product is often obtained as a yellow oil. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the azido group to an amine, which can further react to form other derivatives.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of carbocyclic nucleosides, which are important in antiviral and anticancer research.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical assays and drug development processes.

Comparison with Similar Compounds

Similar compounds to 2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol include other azido-substituted cyclopentanes and phenylmethoxy derivatives. What sets this compound apart is its unique combination of azido and phenylmethoxy groups, which confer distinct reactivity and potential applications. Some similar compounds are:

  • 2-Azido-4-phenylmethoxycyclopentanol
  • 3-(Phenylmethoxymethyl)cyclopentan-1-ol

These compounds share structural similarities but differ in their specific functional groups and reactivity profiles.

Biological Activity

2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol is a complex organic compound characterized by a cyclopentane core structure featuring multiple functional groups, including an azido group (-N₃) and two phenylmethoxy groups. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and bioconjugation applications.

Chemical Structure and Properties

The molecular formula of 2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol is C20_{20}H23_{23}N3_3O3_3, and it possesses four stereocenters that influence its three-dimensional conformation. The presence of the azido group enhances its reactivity, making it suitable for various biochemical applications .

Biological Activity

1. Bioconjugation Potential
The azido group in this compound facilitates bioconjugation, allowing the attachment of biomolecules such as proteins or nucleic acids. This property is crucial for developing targeted therapies and diagnostic tools. The selective labeling capabilities enable visualization using fluorescence or mass spectrometry techniques, aiding in tracking molecular interactions within biological systems.

2. Interaction with Biological Macromolecules
Research indicates that compounds similar to 2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol can engage with various biological macromolecules. The dual phenylmethoxy substituents enhance lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
5-Azido-3-(benzyloxy)-cyclopentanolStructureContains a benzyloxy groupMay exhibit different lipophilicity and reactivity
3-(Phenoxymethyl)-cyclopentanolStructureLacks the azido groupUseful in studies without click chemistry applications
4-(Phenoxy)-cyclopentanolStructureContains a single phenoxy groupSimpler structure with potential differences in biological activity

This table highlights the unique aspects of 2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol, particularly its dual phenylmethoxy substituents and reactive azido group, which enhance its utility in chemical biology and medicinal chemistry.

Research Insights

In a study examining the interaction of azido compounds with proteins, it was found that the azido group could effectively label target proteins in living cells. This capability was demonstrated through experiments involving fluorescence microscopy, where labeled proteins were tracked in real-time, providing insights into cellular processes and protein dynamics.

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